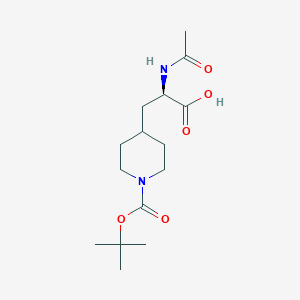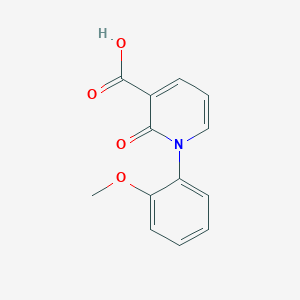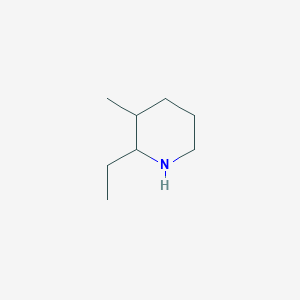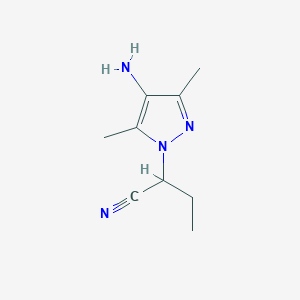
(R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a piperidinyl ring, and a tert-butoxycarbonyl protecting group. Its molecular formula is C13H24N2O4, and it has a molecular weight of 272.34 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are employed to remove the Boc group.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and deprotected amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates makes it a useful tool in biochemical assays .
Medicine
In medicine, ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is investigated for its potential therapeutic properties. It is explored as a precursor for drug development, particularly in the design of protease inhibitors and other enzyme-targeting drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the piperidinyl ring provides structural stability. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
- ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid
- ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)propanoic acid
Uniqueness
®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is unique due to its specific substitution pattern on the piperidinyl ring. This configuration provides distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C15H26N2O5 |
|---|---|
Peso molecular |
314.38 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-10(18)16-12(13(19)20)9-11-5-7-17(8-6-11)14(21)22-15(2,3)4/h11-12H,5-9H2,1-4H3,(H,16,18)(H,19,20)/t12-/m1/s1 |
Clave InChI |
JPEDBUKLHZSVBD-GFCCVEGCSA-N |
SMILES isomérico |
CC(=O)N[C@H](CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)


![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)

![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)


![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)




